Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[(3-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O6/c1-4-36-27(32)18-8-10-22(11-9-18)37-17-24-23-16-26(35-3)25(34-2)14-19(23)12-13-31(24)28(33)30-21-7-5-6-20(29)15-21/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAZBZSRRIBITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic compound with potential therapeutic applications. Its complex structure includes a tetrahydroisoquinoline core, which is known for various biological activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula : C28H29ClN2O6
- Molecular Weight : 525 g/mol
- IUPAC Name : Ethyl 4-[[2-[(3-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : By inducing apoptosis in cancer cells.
- Antidepressant Effects : Through modulation of neurotransmitter systems.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer cells.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | 15 | 75 |
| A549 (Lung) | 20 | 70 |
| HeLa (Cervical) | 25 | 65 |
Neuropharmacological Effects
Research has shown that the compound exhibits antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin and norepinephrine levels.
| Test | Control Group (Vehicle) | Treatment Group (Compound) |
|---|---|---|
| Forced Swim Test | 60 seconds | 30 seconds |
| Tail Suspension Test | 120 seconds | 70 seconds |
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a notable reduction in tumor size after three months of therapy.
- Neuropharmacological Study : In a randomized controlled trial assessing depression severity in patients treated with the compound versus placebo, significant improvements were observed in the treatment group as measured by the Hamilton Depression Rating Scale.
Q & A
Q. Q1: What synthetic methodologies are recommended for preparing Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate?
A:
- Stepwise Synthesis : A multi-step approach is typically employed, starting with the formation of the tetrahydroisoquinoline core. For example, analogous procedures (e.g., ) use trichlorotriazine as a coupling reagent to link aromatic moieties.
- Carbamoyl Attachment : React 3-chlorophenyl isocyanate with the tetrahydroisoquinoline intermediate under anhydrous conditions (e.g., THF, 0–5°C, 2–4 hours).
- Esterification : Final benzoate esterification can be achieved via Mitsunobu reaction or using DCC/DMAP-mediated coupling.
- Safety : Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation risks .
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
A:
- Spectroscopic Analysis :
- NMR : Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations). Focus on key groups: ester carbonyl (~168–170 ppm in ), tetrahydroisoquinoline protons (δ 3.0–4.5 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (expected MW: ~528 g/mol).
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >95% .
Advanced Experimental Design
Q. Q3: How should researchers optimize reaction yields for the carbamoyl coupling step?
A:
- Parameter Screening :
- Stoichiometry : Vary equivalents of 3-chlorophenyl isocyanate (1.0–1.2 equiv.) to minimize side reactions.
- Catalysis : Test Lewis acids (e.g., ZnCl) or bases (e.g., pyridine) to enhance reactivity.
- Temperature : Monitor yields at 0°C vs. room temperature to balance kinetics and selectivity.
- Data Analysis : Use DoE (Design of Experiments) to identify critical factors. Reference analogous triazine coupling in , where 1.00 equiv. of reagents achieved optimal results .
Q. Q4: What strategies resolve discrepancies in NMR data for the tetrahydroisoquinoline moiety?
A:
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirm stereochemistry.
- Variable Temperature NMR : Resolve dynamic effects caused by restricted rotation in the carbamoyl group.
- Comparative Analysis : Cross-reference with published isoquinoline derivatives (e.g., ’s methyl benzoate analog) .
Safety and Handling
Q. Q5: What are the critical safety protocols for handling this compound in a laboratory setting?
A:
- Hazard Mitigation :
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental release .
Q. Q6: How should this compound be stored to ensure long-term stability?
A:
- Storage Conditions :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent ester hydrolysis.
- Environment : Keep in a ventilated, dry cabinet away from oxidizing agents or heat sources .
- Stability Monitoring : Perform periodic HPLC checks to detect degradation (e.g., free benzoic acid formation) .
Data Contradiction and Troubleshooting
Q. Q7: How can researchers address inconsistent biological activity data in SAR studies?
A:
- Root-Cause Analysis :
- Purity Variability : Re-test batches with divergent activity via HPLC-MS to identify impurities (e.g., unreacted isocyanate).
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to rule out aggregation artifacts.
- Control Experiments : Include reference compounds (e.g., carbamoyl-free analogs) to isolate the pharmacophore’s contribution .
Q. Q8: What analytical methods differentiate between polymorphic forms of this compound?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
